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Compound of Interest

1-Benzotriazol-1-yl-3-
Compound Name:
chloropropan-2-one

cat. No.: B1273385

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document addresses the chemical information landscape for the empirical
formula COH8CINS3O. Initial investigations reveal that this formula corresponds to multiple
chemical isomers. While comprehensive biological and experimental data for any single isomer
IS not extensively available in the public domain, this guide provides a summary of the
identified compounds and contextualizes the potential significance of their core chemical
structures, namely the quinazoline and pyridine scaffolds, which are prominent in medicinal
chemistry.

Identified Isomers of C9H8CIN30

The empirical formula C9H8CIN3O is associated with more than one chemical structure. The
following table summarizes the basic chemical information for two identified isomers from the
PubChem database.
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a Molecular Weight (
Identifier IUPAC Name PubChem CID
g/mol )

4-Amino-8-chloro-7-
Isomer 1 ] ] 177777840 209.63
methylquinazolin-5-ol

N-(3-chloro-2-
Isomer 2 pyridinyl)-2- 103094357 209.63

cyanopropanamide

Due to a lack of extensive, publicly available research for these specific compounds, detailed
experimental protocols, in-depth biological activity, and established signaling pathways directly
associated with them could not be compiled.

Contextual Significance of Core Scaffolds

While specific data on C9H8CIN3O isomers is limited, their core structures are of significant
interest in the field of drug discovery and development.

The Quinazoline and Quinoline Scaffolds

The quinazoline ring system, present in "4-Amino-8-chloro-7-methylquinazolin-5-ol," is a well-
established "privileged structure” in medicinal chemistry.[1] Compounds containing the 4-
aminoquinazoline core have been investigated for a wide range of therapeutic applications,
including:

e Anticancer agents|[2]
» Antiviral and antiparasitic treatments[1]
« Inhibitors of various kinases[2]

The related 4-amino-7-chloroquinoline scaffold is the backbone of several antimalarial drugs,
such as chloroquine and amodiaquine.[3][4] Research has also explored their potential as
inhibitors of botulinum neurotoxin serotype A light chain and for the treatment of
neurodegenerative diseases like Parkinson's disease by acting as agonists for the orphan
nuclear receptor Nurrl.[4][5][6] The synthesis of various 4-aminoquinoline derivatives is an
active area of research to explore their diverse biological activities.[7]
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The Pyridine Scaffold

The pyridine ring, a core component of "N-(3-chloro-2-pyridinyl)-2-cyanopropanamide,” is
another fundamental heterocyclic structure in medicinal chemistry. Pyridine derivatives are
found in numerous pharmaceuticals and biologically active compounds. The 2-
cyanoacrylamide moiety, also present in this isomer, has been investigated in the context of
developing kinase inhibitors, including those for Transforming growth factor beta-activated
kinase 1 (TAK1).[8]

Methodological Approaches to Synthesis

While specific synthesis protocols for the identified CO9H8CIN3O isomers are not readily
available, general synthetic strategies for related structures are well-documented.

Synthesis of 4-Aminoquinazolines and 4-
Aminoquinolines

The synthesis of 4-aminoquinazolines often involves the regioselective nucleophilic aromatic
substitution (SNAr) of a chlorine atom at the 4-position of a 2,4-dichloroquinazoline precursor
with an appropriate amine.[1]

Similarly, 4-aminoquinoline derivatives are commonly prepared through the nucleophilic
substitution of a 4-chloroquinoline with various amines.[7][9] These reactions are fundamental
in creating libraries of compounds for screening biological activity.

Signaling Pathways of Related Scaffolds

No specific signaling pathways have been elucidated for the identified COH8CIN3O isomers.
However, based on the activities of related compounds, the following conceptual pathway
illustrates the mechanism of 4-amino-7-chloroquinoline derivatives in the context of Parkinson's
disease research.
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Caption: Conceptual signaling pathway of 4-amino-7-chloroquinoline derivatives as Nurrl
agonists.

Conclusion

The empirical formula C9H8CIN30 represents multiple chemical isomers for which detailed
public data on biological activity, experimental protocols, and signaling pathways is currently
scarce. However, the core chemical scaffolds of the identified isomers, namely quinazoline and
pyridine derivatives, are of significant interest in medicinal chemistry. Further research into the
specific isomers of C9H8CIN3O could yield compounds with interesting biological properties,
given the established activities of structurally related molecules. Researchers interested in this
empirical formula are encouraged to pursue the synthesis and biological evaluation of its
various isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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C9HB8CIN30QO]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273385#empirical-formula-c9h8cin3o0-chemical-
information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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